1-Benzyl-4-(3-nitrophenyl)piperazine
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Overview
Description
1-Benzyl-4-(3-nitrophenyl)piperazine is a chemical compound with the molecular formula C17H19N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-Benzyl-4-(3-nitrophenyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 3-nitrobenzyl chloride. The reaction is carried out under basic conditions, often using a solvent such as ethanol or acetonitrile. The process involves the nucleophilic substitution of the chlorine atoms by the nitrogen atoms of the piperazine ring, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-(3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and benzyl derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol and acetonitrile, and catalysts such as palladium on carbon.
Scientific Research Applications
1-Benzyl-4-(3-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-Benzyl-4-(3-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but with the nitro group in the para position, which may result in different chemical and biological properties.
1-(4-Nitrophenyl)piperazine: Lacking the benzyl group, this compound may have different reactivity and applications.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-benzyl-4-(3-nitrophenyl)piperazine |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-4-7-16(13-17)19-11-9-18(10-12-19)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
InChI Key |
OJSNXRYDTWARPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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